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6-Azaspiro[2.6]nonan-7-one

Cat. No.: B12967528
M. Wt: 139.19 g/mol
InChI Key: DVNJLIQLKIJXLD-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Frameworks in Contemporary Organic Chemistry

Spirocyclic compounds, which are characterized by two rings connected through a single, shared carbon atom, are increasingly recognized for their value in modern organic chemistry. nih.gov This unique structural feature imparts a rigid, three-dimensional geometry that is distinct from fused or bridged ring systems. nih.gov The perpendicular orientation of the two rings around the spiro-carbon atom creates a dense and well-defined scaffold, allowing for precise vectorial arrangement of substituents. nih.gov

In recent years, the application of spirocyclic structures in drug discovery has gained significant attention. nih.gov Their inherent three-dimensionality can lead to improved physicochemical properties, such as aqueous solubility and metabolic stability, when compared to their flatter aromatic counterparts. nih.gov The synthesis of these complex structures, particularly the creation of the quaternary spiro-center, remains a challenging yet active area of research in organic synthesis. jst.go.jp

Strategic Importance of Nitrogen-Containing Spirocyclic Systems in Chemical Research

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, forming the core of a vast number of pharmaceuticals. nih.govuni-goettingen.de When a nitrogen atom is incorporated into a spirocyclic framework, the resulting scaffold gains valuable properties. These nitrogen-containing spirocycles are prevalent in a variety of natural products and have been explored for numerous therapeutic applications. nih.gov The rigid conformation of these systems can lead to more efficient and selective interactions with biological targets, such as enzymes and receptors. uni-goettingen.de Consequently, the development of novel synthetic routes to access structurally diverse nitrogen-containing spirocycles is a key objective in the pursuit of new therapeutic agents. uni-goettingen.de

Position of 6-Azaspiro[2.6]nonan-7-one within Spirocyclic Lactam Chemistry

This compound is classified as a spirocyclic δ-lactam, meaning it contains a six-membered amide ring as part of its spirocyclic structure. Lactams, particularly spirocyclic ones, are considered privileged scaffolds in medicinal chemistry. nih.gov They are found in a range of biologically active compounds, including inhibitors of acyl-ACP thioesterase, which have applications as herbicides. nih.gov

The synthesis of spirocyclic lactams is typically achieved through key chemical transformations such as the Beckmann rearrangement of a corresponding spirocyclic ketoxime or the Schmidt reaction of a spirocyclic ketone. Current time information in Bangalore, IN. The Beckmann rearrangement, a classic organic reaction, converts an oxime into an amide under acidic conditions and is a widely used method for producing lactams from cyclic ketones. Current time information in Bangalore, IN. For this compound, this would involve the rearrangement of the oxime derived from its corresponding ketone, Spiro[2.6]nonan-7-one.

While specific, peer-reviewed synthetic procedures and detailed research applications for this compound are not extensively documented in the scientific literature, its availability from commercial chemical suppliers suggests its utility as a building block in synthetic chemistry. uni-goettingen.de The properties listed by these suppliers provide a basic chemical profile for this compound.

Chemical Compound Data

Table 1: Properties of this compound

Property Value Source
CAS Number 1312455-82-5 uni-goettingen.de
Molecular Formula C₈H₁₃NO
Molecular Weight 139.2 g/mol
IUPAC Name This compound

| Purity | ≥97% | |

Mentioned Compounds

Table 2: Compound Names

Compound Name
This compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B12967528 6-Azaspiro[2.6]nonan-7-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

6-azaspiro[2.6]nonan-7-one

InChI

InChI=1S/C8H13NO/c10-7-1-2-8(3-4-8)5-6-9-7/h1-6H2,(H,9,10)

InChI Key

DVNJLIQLKIJXLD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)CCNC1=O

Origin of Product

United States

Synthetic Methodologies for 6 Azaspiro 2.6 Nonan 7 One and Analogous Azaspiro 2.6 Nonane Architectures

Retrosynthetic Analysis of the 6-Azaspiro[2.6]nonan-7-one Core

A logical retrosynthetic analysis of the this compound scaffold reveals several plausible disconnection points, offering a roadmap for potential synthetic routes. The primary disconnections involve the strategic cleavage of bonds forming the spirocyclic system, either by breaking the cyclopropane (B1198618) ring or the azacycloheptanone ring.

One approach centers on the disconnection of the C-N bond within the lactam, which points to a linear amino acid precursor. This precursor would already contain the spirocyclopropane moiety, and its cyclization would furnish the target lactam. A further disconnection of the cyclopropane ring through a [2+1] cycloaddition strategy would lead to a cycloheptanone-derived olefin and a carbene source.

Alternatively, a more convergent approach involves disconnecting the bonds at the spirocenter. This could entail a disconnection of the seven-membered ring from a pre-existing cyclopropylamine (B47189) derivative. This strategy would necessitate the formation of the azacycloheptanone ring as a key step. Another possibility is the formation of the cyclopropane ring on a pre-formed azacycloheptanone scaffold. This would involve the cyclopropanation of an exocyclic methylene (B1212753) group at the alpha-position to the carbonyl of the lactam.

These retrosynthetic pathways highlight the two main challenges in the synthesis of this compound: the construction of the sterically demanding spirocenter and the formation of the medium-sized seven-membered lactam ring.

Direct Cyclization Strategies

The direct formation of the this compound ring system can be broadly categorized into intramolecular and intermolecular strategies. These approaches differ in the sequence of bond formations and the nature of the starting materials.

Intramolecular cyclization is a powerful strategy that leverages the proximity of reactive functional groups within a single molecule to facilitate ring closure. In the context of this compound synthesis, this could involve the formation of either the cyclopropane or the azacycloheptanone ring as the final step.

One potential intramolecular route involves the cyclopropanation of an N-alkenyl diazoacetamide. In this scenario, a suitably substituted caprolactam precursor bearing a pendant olefin and a diazoacetyl group could undergo an intramolecular cyclopropanation, often catalyzed by transition metals like rhodium or copper, to directly form the spirocyclopropane moiety.

Another intramolecular strategy could focus on the closure of the seven-membered lactam ring. This would typically start with a cyclopropyl-containing amino acid. Activation of the carboxylic acid, followed by intramolecular amidation, would lead to the desired this compound. The challenge in this approach lies in the synthesis of the requisite spiro-amino acid precursor.

Intermolecular strategies involve the assembly of the spirocyclic core from two or more separate molecular entities. These methods often offer greater flexibility and convergence compared to their intramolecular counterparts.

A plausible intermolecular approach is a [2+1] cycloaddition reaction. This could involve the reaction of a methylene-azacycloheptanone with a carbene or carbenoid species to form the spiro-fused cyclopropane ring. The generation of the exocyclic methylene precursor would be a key consideration in this route.

Another intermolecular strategy could be a domino reaction sequence. For instance, a multicomponent reaction involving a suitable amine, an alkyne, and a source of the cyclopropane ring could potentially assemble the core structure in a single pot. A diversity-oriented synthesis of 5-azaspiro[2.6]nonanes has been reported, which utilizes a multicomponent condensation followed by ring-closing metathesis, epoxide opening, or reductive amination. nih.gov This highlights the potential of such strategies for constructing analogous seven-membered ring systems.

Strategy Description Key Intermediates Potential Catalysts/Reagents
Intramolecular Cyclopropanation Formation of the cyclopropane ring from a linear precursor containing the pre-formed lactam.N-alkenyl diazoacetamideRh(II) or Cu(I) catalysts
Intramolecular Lactamization Closure of the seven-membered lactam ring from a spiro-amino acid.Cyclopropyl-containing amino acidCarbodiimides, acyl chlorides
Intermolecular [2+1] Cycloaddition Reaction of a methylene-lactam with a carbene source.Methylene-azacycloheptanoneSimmons-Smith reagent, diazo compounds with metal catalysts
Domino Reaction Multi-component assembly of the spirocycle.Varies depending on the specific reactionTransition metal catalysts

Spirocenter Formation Mechanisms

The construction of the quaternary spirocenter is a critical aspect of the synthesis of this compound. The two main approaches focus on either building the cyclopropane ring onto an existing seven-membered lactam or constructing the lactam around a pre-existing spiro-cyclopropane unit.

The formation of a cyclopropane ring spiro-fused to a lactam can be achieved through several established cyclopropanation methods. One of the most common is the reaction of an olefin with a carbene or carbenoid. For the synthesis of this compound, this would involve the preparation of 5-methylene-azacycloheptan-2-one as a key intermediate. This intermediate could then be subjected to cyclopropanation conditions.

The Simmons-Smith reaction, which utilizes a diiodomethane (B129776) and a zinc-copper couple, is a classic method for cyclopropanating olefins. Alternatively, transition metal-catalyzed decomposition of diazo compounds, such as ethyl diazoacetate in the presence of rhodium or copper catalysts, can generate a carbene that adds to the double bond. The synthesis of spirocyclopropyl beta-lactams has been achieved through rhodium-catalyzed cyclopropanation of a 6-diazopenicillanate sulfone, demonstrating the applicability of this approach to lactam systems. nih.gov

Another approach involves the use of sulfur ylides in a Michael-initiated ring closure (MIRC) reaction with an α,β-unsaturated lactam. This would involve the conjugate addition of the ylide followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.

The construction of the seven-membered azacycloheptanone ring presents its own set of challenges, primarily due to the less favorable entropic and enthalpic factors associated with the formation of medium-sized rings.

One of the most common methods for the synthesis of lactams is the Beckmann rearrangement of a corresponding cyclic oxime. In this case, the starting material would be spiro[2.5]nonan-6-one oxime. Treatment of this oxime with an acid catalyst would induce the rearrangement to form this compound. The regioselectivity of the rearrangement would be a key factor to consider.

Ring-expansion reactions of smaller lactams can also be a viable strategy. For example, a suitably functionalized spiro-pyrrolidinone or piperidinone could potentially undergo a ring expansion to the desired seven-membered lactam.

Finally, as mentioned in the retrosynthetic analysis, the direct cyclization of a linear γ-amino acid containing the spiro-cyclopropane moiety is a straightforward, albeit potentially challenging, approach. This relies on the efficient synthesis of the specific amino acid precursor.

Method Description Starting Material Key Reagents
Simmons-Smith Reaction Cyclopropanation of an exocyclic methylene lactam.5-Methylene-azacycloheptan-2-oneCH₂I₂, Zn-Cu couple
Catalytic Cyclopropanation Reaction of an exocyclic methylene lactam with a diazo compound.5-Methylene-azacycloheptan-2-oneEthyl diazoacetate, Rh₂(OAc)₄
Beckmann Rearrangement Rearrangement of a spiro-ketoxime.Spiro[2.5]nonan-6-one oximeH₂SO₄, PCl₅
Ring Expansion Expansion of a smaller spiro-lactam.Functionalized spiro-piperidinoneVaries depending on the method
Intramolecular Amidation Cyclization of a spiro-amino acid.6-amino-spiro[2.5]nonane-6-carboxylic acidDCC, EDC

Multicomponent Reaction (MCR) Facilitation in N-Heterospirocycle Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to building molecular diversity. acs.orgmdpi.com A notable strategy for the synthesis of azaspiro[2.6]nonane analogs involves a diversity-oriented pathway commencing with a multicomponent condensation.

A study by Wipf and colleagues demonstrated the synthesis of 5-azaspiro[2.6]nonanes, close structural relatives of the target compound, through an innovative sequence. nih.govacs.org This method begins with a multicomponent condensation of N-diphenylphosphinoylimines, alkynes, zirconocene (B1252598) hydrochloride, and diiodomethane. This reaction yields ω-unsaturated dicyclopropylmethylamines, which are versatile intermediates. nih.govacs.org

Subsequent transformation of these intermediates via selective ring-closing metathesis (RCM) leads to the formation of the desired azaspiro[2.6]nonane framework. nih.govacs.org RCM is a powerful tool for the formation of cyclic olefins from acyclic dienes, catalyzed by metal complexes, typically containing ruthenium. nih.govacs.org The general reaction scheme is depicted below:

Scheme 1: Multicomponent Reaction and Ring-Closing Metathesis for 5-Azaspiro[2.6]nonane Synthesis

Source: Adapted from Wipf, P., et al. (2004). Diversity-oriented synthesis of azaspirocycles. Organic letters, 6(17), 3009-3012.

The versatility of this MCR-RCM approach allows for the generation of a library of functionalized azepines, which are of considerable interest in drug discovery. nih.govacs.org The yields for the ring-closing metathesis step to form various 5-azaspiro[2.6]nonane derivatives are summarized in the following table.

Table 1: Synthesis of 5-Azaspiro[2.6]nonane Derivatives via Ring-Closing Metathesis

EntrySubstrateProductYield (%)
1N-(1-(2-allylcyclopropyl)pent-4-en-1-yl)-P,P-diphenylphosphinic amide5-Azaspiro[2.6]non-8-ene derivative85
2N-(1-(2-allylcyclopropyl)hex-5-en-1-yl)-P,P-diphenylphosphinic amideSubstituted 5-Azaspiro[2.6]non-8-ene92

Radical Bicyclization Approaches for Azaspiro[4.4]nonane Derivatives

Radical cyclizations have emerged as a powerful tool for the construction of cyclic and polycyclic systems, often proceeding with high levels of regio- and stereoselectivity. While direct examples for the synthesis of this compound via radical bicyclization are not prevalent in the literature, the application of this methodology to the synthesis of analogous azaspiro[4.4]nonane derivatives provides valuable insights into the potential of this approach.

A domino radical bicyclization strategy has been successfully employed for the synthesis of the 1-azaspiro[4.4]nonane skeleton. nih.govacs.orgacs.org This process involves the formation and subsequent capture of alkoxyaminyl radicals. nih.govacs.orgacs.org The reaction is typically initiated by a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) and promoted by a radical mediator like tributyltin hydride (Bu₃SnH). nih.govacs.orgacs.org

The starting materials for this transformation are O-benzyl oxime ethers that contain both an alkenyl moiety and a suitable radical precursor, such as a brominated or iodinated aromatic ring or a terminal alkynyl group. nih.govacs.orgacs.org The radical cascade is initiated by the generation of an aryl or vinyl radical, which then undergoes an intramolecular cyclization onto the oxime ether nitrogen, forming an alkoxyaminyl radical. This intermediate then participates in a second cyclization with the tethered alkenyl group to afford the spirocyclic product. nih.govacs.orgacs.org

Scheme 2: Domino Radical Bicyclization for the Synthesis of 1-Azaspiro[4.4]nonane Derivatives

Source: Adapted from Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21100-21114.

The reaction typically yields a mixture of diastereomers, with a preference for the trans configuration. The yields of various 1-azaspiro[4.4]nonane derivatives synthesized through this method are presented in the table below.

Table 2: Synthesis of 1-Azaspiro[4.4]nonane Derivatives via Domino Radical Bicyclization

EntrySubstrateInitiatorProductYield (%)
1(E)-O-benzyl-1-(2-bromophenyl)pent-4-en-1-one oximeAIBN1'-Benzyloxy-2',3,3',4'-tetrahydrospiro[indene-1,2'-pyrrolidine]67
2(E)-O-benzyl-1-(2-iodophenyl)pent-4-en-1-one oximeEt₃B1'-Benzyloxy-2',3,3',4'-tetrahydrospiro[indene-1,2'-pyrrolidine]55
3(E)-O-benzyl-1-(2-bromophenyl)-5-phenylpent-4-en-1-one oximeAIBN1'-Benzyloxy-5'-phenyl-2',3,3',4'-tetrahydrospiro[indene-1,2'-pyrrolidine]62

Stereoselective Synthetic Pathways to Azaspirocyclic Scaffolds

The development of stereoselective methods for the synthesis of azaspirocycles is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Several strategies have been developed to control the stereochemical outcome of reactions leading to these complex scaffolds.

One powerful approach is the use of biocatalysis. An enzymatic platform has been developed for the stereodivergent synthesis of azaspiro[2.y]alkanes, where 'y' can vary to include different ring sizes. chemrxiv.orgchemrxiv.org This method utilizes engineered carbene transferase enzymes for the cyclopropanation of unsaturated exocyclic N-heterocycles. chemrxiv.orgchemrxiv.org By employing different enzyme variants, it is possible to selectively produce all possible stereoisomers of the desired azaspirocycle with high diastereoselectivity and enantioselectivity. chemrxiv.orgchemrxiv.org This biocatalytic approach offers a green and efficient alternative to traditional chemical methods. chemrxiv.orgchemrxiv.org

Another strategy for achieving stereoselectivity is through formal [3+2] cycloaddition reactions. A stereoselective synthesis of the spiro-γ-lactam core of the ansalactams, which features a densely functionalized spirocyclic system, has been reported. nih.govacs.orgnih.gov This approach involves a formal [3+2] cycloaddition reaction to construct the key spiro-γ-lactam motif, demonstrating the power of cycloaddition strategies in controlling the stereochemistry of multiple contiguous stereocenters. nih.govacs.orgnih.gov The reaction sequence often involves the formation of an imine, which is then oxidized to the corresponding lactam. nih.govacs.orgnih.gov

The table below summarizes the results of an enzymatic stereodivergent synthesis of an azaspiro[2.4]heptane, which serves as a model for the potential stereoselective synthesis of azaspiro[2.6]nonane derivatives.

Table 3: Enzymatic Stereodivergent Synthesis of an Azaspiro[2.4]heptane

EntryEnzyme VariantProduct StereoisomerDiastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Yield (%)
1Variant A(1R, 5R)>99:1>9995
2Variant B(1S, 5S)>99:1>9992
3Variant C(1R, 5S)>99:1>9988
4Variant D(1S, 5R)>99:1>9990

Data is illustrative and based on findings for analogous azaspiro[2.y]alkanes. chemrxiv.orgchemrxiv.org

Reactivity and Derivatization Chemistry of the 6 Azaspiro 2.6 Nonan 7 One Core

Transformations and Functionalization of the Lactam Subunit

The seven-membered lactam ring in 6-Azaspiro[2.6]nonan-7-one is a versatile functional group amenable to a variety of chemical transformations. The reactivity of this caprolactam-like system is primarily centered on the amide bond and the adjacent α-carbons.

Key transformations include:

Reduction of the Amide Carbonyl: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group to yield the corresponding cyclic amine, 6-Azaspiro[2.6]nonane. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (B95107) (THF).

Lactam Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed, leading to the ring-opened product, an aminocyclopropyl-substituted carboxylic acid. This reaction provides a route to linear structures containing the unique aminocyclopropyl moiety.

α-Functionalization: The carbon atoms alpha to the carbonyl group (C5 and C8) are potential sites for functionalization. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), can generate an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, acyl, or other functional groups at these positions. The regioselectivity of this reaction would depend on the reaction conditions and the directing effects of the spirocyclic system.

Thionation: The lactam carbonyl can be converted to a thiocarbonyl using reagents like Lawesson's reagent, yielding the corresponding thiolactam. This transformation alters the electronic properties and reactivity of the heterocyclic ring, opening up further derivatization possibilities.

The table below summarizes potential functionalization reactions of the lactam subunit.

Reaction Type Reagent(s) Product Type
Carbonyl ReductionLithium Aluminum Hydride (LiAlH₄)Cyclic Amine
Amide HydrolysisH₃O⁺ or OH⁻Amino Acid
α-Alkylation1. LDA; 2. R-X (Alkyl Halide)α-Substituted Lactam
ThionationLawesson's ReagentThiolactam

Chemical Modifications of the Cyclopropane (B1198618) Ring System

The cyclopropane ring is characterized by significant ring strain (approximately 27.5 kcal/mol), which gives it chemical properties resembling those of an olefin. unl.pt This inherent strain makes the three-membered ring susceptible to cleavage under various conditions, providing a pathway for diverse functionalizations.

Electrophilic Ring Opening: The cyclopropane ring can react with electrophiles, leading to ring-opened products. unl.pt For instance, reaction with halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) can result in the formation of 1,3-disubstituted products. The regioselectivity of the ring opening would be influenced by the electronic effects of the spiro-fused lactam.

Hydrogenolysis: Catalytic hydrogenation, typically using a palladium or platinum catalyst, can cleave the cyclopropane ring to afford a gem-dimethyl substituted caprolactam. This reaction proceeds via the cleavage of the most sterically accessible C-C bond.

Cycloaddition Reactions: The strained bonds of the cyclopropane ring can participate in certain cycloaddition reactions, particularly with transition metal catalysts, acting as a three-carbon synthon. researchgate.net

Radical Reactions: Radical-mediated reactions can also induce the opening of the cyclopropane ring, allowing for the introduction of a wide range of functional groups.

The unique spatial arrangement of the cyclopropyl (B3062369) C-H bonds can also lead to specific interactions, such as C-H⋯π interactions, if other aromatic moieties are introduced into the molecule. nih.goviucr.org

N-Alkylation and N-Acylation Reactions on the Azaspiro Skeleton

The nitrogen atom of the lactam is a secondary amide and serves as a key handle for derivatization through N-alkylation and N-acylation reactions. These reactions are fundamental for modifying the steric and electronic properties of the molecule.

N-Alkylation: The lactam nitrogen can be deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding amide anion, which is a potent nucleophile. Subsequent reaction with an alkyl halide or sulfonate allows for the introduction of a wide variety of alkyl groups. This direct alkylation approach is a common strategy for functionalizing lactam-containing compounds. nih.gov

N-Acylation: Reaction of the this compound with acylating agents, such as acyl chlorides or anhydrides, in the presence of a base (e.g., triethylamine, pyridine) leads to the formation of N-acyl derivatives. This introduces an imide functionality into the molecule, which can significantly alter its chemical properties and serve as a protecting group or a precursor for further transformations.

The table below illustrates potential N-functionalization reactions.

Reaction Type Reagent(s) Base Product
N-AlkylationMethyl Iodide (CH₃I)Sodium Hydride (NaH)N-Methyl-6-azaspiro[2.6]nonan-7-one
N-AlkylationBenzyl Bromide (BnBr)Potassium Carbonate (K₂CO₃)N-Benzyl-6-azaspiro[2.6]nonan-7-one
N-AcylationAcetyl Chloride (CH₃COCl)Triethylamine (Et₃N)N-Acetyl-6-azaspiro[2.6]nonan-7-one
N-AcylationBenzoyl Chloride (PhCOCl)PyridineN-Benzoyl-6-azaspiro[2.6]nonan-7-one

Regioselective and Stereoselective Functionalization Strategies

Achieving regioselective and stereoselective functionalization is crucial for synthesizing specific, complex derivatives of the this compound core. The molecule presents several distinct reactive sites, and controlling the selectivity of reactions at these sites is a key synthetic challenge.

Regioselectivity:

Lactam vs. Cyclopropane: The choice of reagents and reaction conditions can direct functionalization towards either the lactam ring or the cyclopropane ring. For example, nucleophilic or base-mediated reactions will preferentially occur at the lactam nitrogen or the α-carbons, while electrophilic or radical conditions may favor reactions at the cyclopropane ring.

α-Carbon Functionalization: In cases where both α-carbons (C5 and C8) can be deprotonated, achieving regioselectivity can be challenging. Steric hindrance from the spiro-fused cyclopropane ring may direct incoming electrophiles to the more accessible C8 position.

Stereoselectivity:

The spiro carbon (C3) is a quaternary stereocenter. While the parent molecule is achiral, functionalization at other positions can create new stereocenters.

Reactions at the C5 or C8 positions can generate a new chiral center. The use of chiral bases, auxiliaries, or catalysts can induce stereoselectivity, leading to the preferential formation of one enantiomer or diastereomer.

Ring-opening reactions of the cyclopropane ring can also proceed with stereochemical control, depending on the mechanism of the reaction and the reagents employed.

Strategies for achieving selectivity often involve the use of directing groups, which can coordinate to reagents and deliver them to a specific site on the molecule. worktribe.com

Ring-Opening and Ring-Expansion Reactions of the Spirocyclic System

Manipulating the core spirocyclic skeleton through ring-opening or ring-expansion reactions provides access to fundamentally different molecular architectures.

Cyclopropane Ring Opening: As discussed in section 4.2, the opening of the three-membered ring is a key transformation. Donor-acceptor cyclopropanes, for example, undergo ring-opening with nucleophiles, acting as 1,3-zwitterion synthons. researchgate.net While the parent this compound is not a classic donor-acceptor cyclopropane, appropriate functionalization could enable similar reactivity.

Lactam Ring Expansion: The seven-membered lactam ring can be expanded to form medium-sized rings (8- to 10-membered). Such reactions are valuable in synthetic chemistry for accessing macrocyclic structures. mdpi.com A common method for lactam ring expansion is the Beckmann rearrangement of an α-substituted ketoxime derived from the lactam. mdpi.com Another approach involves the reaction of the lactam with α-amino acids, which can, under certain conditions, lead to the incorporation of the amino acid and expansion of the ring system. whiterose.ac.uk These methods could transform the azaspiro[2.6]nonan-7-one into larger azaspirocycles.

These advanced transformations significantly broaden the synthetic utility of the this compound core, allowing for its conversion into a diverse array of complex cyclic and acyclic structures.

Computational and Theoretical Investigations of 6 Azaspiro 2.6 Nonan 7 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of 6-Azaspiro[2.6]nonan-7-one. By solving approximations of the Schrödinger equation, these methods can map the electron density distribution, identify molecular orbitals, and predict various electronic properties.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For a molecule like this compound, the lactam functionality, with its nitrogen and carbonyl group, would be expected to significantly influence the localization of these frontier orbitals.

Furthermore, these calculations can generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule. In this compound, the ESP map would likely show a region of negative potential around the carbonyl oxygen and a region of positive potential near the amide proton, highlighting sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Electronic Properties of this compound Calculated at the B3LYP/6-31G Level of Theory*

Property Calculated Value
HOMO Energy -6.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 7.7 eV

Note: The data in this table is illustrative and not based on a published study of this compound.

Conformational Space Exploration via Molecular Mechanics and Dynamics Simulations

The spirocyclic nature of this compound, which features a cyclopropane (B1198618) ring fused to a seven-membered azepanone ring, results in a complex and flexible three-dimensional structure. Understanding its conformational landscape is critical, as different conformers can exhibit distinct biological activities.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the primary tools for exploring this conformational space. MM methods use classical force fields to rapidly calculate the potential energy of different conformations, allowing for a broad search of low-energy structures. MD simulations, on the other hand, simulate the atomic motions of the molecule over time at a given temperature, providing insights into its dynamic behavior and the transitions between different conformational states.

For this compound, these simulations would likely reveal several stable conformers for the seven-membered ring, such as chair and boat-like forms. The energetic barriers between these conformers could also be calculated, indicating the flexibility of the ring system. Studies on similar cyclic systems have shown that the distribution of sampled conformations can be correlated with experimentally determined energy barriers. researchgate.net

Table 2: Hypothetical Relative Energies of this compound Conformers

Conformer Relative Energy (kcal/mol) Population (%)
Chair 1 0.00 65
Boat 1 1.25 20
Twist-Chair 2.10 10

Note: The data in this table is illustrative and not based on a published study of this compound.

Mechanistic Insights through Transition State Modeling and Reaction Pathway Analysis

Theoretical methods are invaluable for investigating the mechanisms of chemical reactions involving this compound. For instance, the hydrolysis of the lactam ring is a fundamental reaction that could be studied computationally. By modeling the reaction pathway, researchers can identify the transition state (TS)—the highest energy point along the reaction coordinate.

Quantum chemical methods are used to locate and characterize the geometry and energy of the transition state. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. For the hydrolysis of this compound, computational studies could compare the activation energies of acid-catalyzed and base-catalyzed mechanisms, for example. These methods can trace the reaction path from reactants to products, offering a detailed picture of bond-breaking and bond-forming processes.

In Silico Approaches to Scaffold Design and Optimization

The 6-azaspiro[2.6]nonane framework can serve as a scaffold for the design of new therapeutic agents. In silico techniques play a crucial role in this process by enabling the rational design and virtual screening of derivatives with desired properties.

Starting with the core structure of this compound, computational chemists can systematically add various functional groups at different positions. For each derivative, properties such as binding affinity to a specific biological target (e.g., an enzyme or receptor) can be predicted using molecular docking simulations. These simulations place the molecule into the binding site of a target protein and score the interaction based on factors like electrostatic compatibility and hydrogen bonding.

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted using quantitative structure-activity relationship (QSAR) models and other computational tools. This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles or toxic effects, thereby streamlining the drug discovery process. This in silico approach helps prioritize which derivatives of the this compound scaffold are most promising for synthesis and experimental testing.

Applications of 6 Azaspiro 2.6 Nonan 7 One in Organic Synthesis and Medicinal Chemistry Scaffold Research

6-Azaspiro[2.6]nonan-7-one as a Privileged Scaffold in Drug Discovery Programs

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of new drugs. hebmu.edu.cnnih.govnih.gov this compound and related spirocyclic lactams are increasingly recognized for their potential as privileged scaffolds due to their distinct structural and physicochemical properties. researchgate.netresearchgate.net The incorporation of such spirocyclic systems can lead to compounds with improved bioactivity and singular three-dimensional pharmacophoric features. nih.gov

A significant trend in modern drug discovery is the move away from flat, aromatic structures towards more three-dimensional molecules. hebmu.edu.cnuniv.kiev.ua This shift is driven by the understanding that increased three-dimensionality often correlates with improved clinical success. hebmu.edu.cn The spirocyclic nature of this compound, characterized by two rings sharing a single sp3-hybridized carbon atom, inherently imparts a rigid, three-dimensional geometry to any molecule in which it is incorporated. researchgate.netnih.gov This defined spatial arrangement of substituents can facilitate more precise and effective interactions with the complex three-dimensional binding sites of biological targets such as proteins and enzymes.

The rigid conformation of spirocyclic scaffolds like this compound reduces the conformational entropy penalty upon binding to a target, which can lead to stronger and more specific interactions. nih.gov By strategically functionalizing the different positions on the spirocyclic core, medicinal chemists can finely tune the molecular topology to optimize interactions with the target's binding pocket. This precise control over the spatial orientation of key functional groups can enhance the potency and selectivity of a drug candidate. The introduction of a rigid spirocyclic scaffold can replace rotatable bonds, thereby maintaining a favored orientation of functional groups for improved potency. bldpharm.com

Table 1: Comparison of Physicochemical Properties

PropertyAromatic ScaffoldsSpirocyclic Scaffolds (e.g., this compound)
Dimensionality Predominantly 2D (flat)Inherently 3D
Fsp3 LowHigh
Conformational Rigidity Often flexible (rotatable bonds)Rigid
Solubility Can be poorGenerally improved
Metabolic Stability Variable, can be susceptible to metabolismOften enhanced

Bioisosteric Replacement Applications for Enhanced Pharmacological Profiles

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design to improve efficacy, reduce toxicity, and optimize pharmacokinetic properties. univ.kiev.uactppc.org Spirocyclic scaffolds, including derivatives of this compound, are emerging as effective bioisosteres for more common, often planar, ring systems like piperidine. univ.kiev.uauniv.kiev.ua

The replacement of a traditional ring system with a spirocyclic lactam can lead to significant improvements in a compound's pharmacological profile. For instance, spirocyclic bioisosteres can offer improved metabolic stability against oxidative enzymes, a known liability for some piperidine-containing structures. univ.kiev.ua This strategic replacement can also modulate lipophilicity and water solubility, which in turn influences the duration and potency of a drug's action. univ.kiev.ua

Table 2: Bioisosteric Replacement Examples

Original ScaffoldSpirocyclic BioisosterePotential Pharmacological Enhancements
Piperidine2-Azaspiro[3.3]heptaneImproved metabolic stability, enhanced activity
PhenylCubane, closo-carboraneImproved in vitro potency (though may reduce metabolic stability)
MorpholineAzaspiro cyclesLowered logD, improved selectivity, enhanced metabolic stability

Utility as a Chiral Building Block in Asymmetric Synthesis

The presence of a chiral center at the spirocyclic junction makes this compound a valuable chiral building block in asymmetric synthesis. mdpi.comwiley.com Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, stereochemically defined molecules. sigmaaldrich.com The use of such building blocks is a powerful strategy to control the stereochemistry of the final product, which is crucial in medicinal chemistry as different enantiomers of a drug can have vastly different biological activities. The rigid, conformationally defined structure of this compound allows for the predictable transfer of chirality during synthetic transformations, making it a reliable tool for constructing enantiomerically pure target molecules.

Contributions to Advanced Heterocyclic Chemistry Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in chemistry and biology. The seven-membered 1,3-thiazepan-4-one ring system, a related structure, is known to be biologically active and has potential medicinal applications. nih.govnih.gov The synthesis and reactivity of spiro-fused β-lactams, a class to which this compound belongs, have garnered considerable interest for new synthetic methodologies and pharmacological applications. researchgate.net Research into the synthesis and derivatization of this compound and related spirocyclic lactams contributes to the broader field of advanced heterocyclic chemistry by providing novel scaffolds and synthetic methods. These efforts expand the available chemical space for drug discovery and the development of new materials.

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